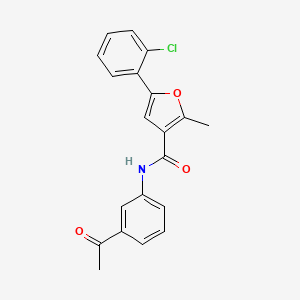
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide, commonly known as ACF, is a synthetic compound that belongs to the class of furan carboxamides. ACF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of ACF is not fully understood, but it is believed to act through multiple pathways. ACF has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. ACF has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Moreover, ACF has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
ACF has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ACF has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. Moreover, ACF has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
Advantages and Limitations for Lab Experiments
ACF has several advantages for lab experiments. It is a stable and easily synthesizable compound with a high purity. ACF has been extensively studied in various scientific research fields, and its mechanism of action is well-understood. However, ACF also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in in vivo studies. Moreover, ACF has not been extensively evaluated for its toxicity, which may limit its use in clinical applications.
Future Directions
Future research on ACF should focus on its potential applications in drug discovery and chemical biology. ACF has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, and further studies should be conducted to evaluate its efficacy in vivo. In addition, ACF should be evaluated for its potential toxicity and side effects to determine its safety for clinical applications. Moreover, future research should focus on the synthesis of ACF derivatives with improved solubility and efficacy.
Synthesis Methods
The synthesis of ACF involves the reaction of 2-methyl-5-(2-chlorophenyl)furan-3-carboxylic acid with 3-acetyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields ACF as a white crystalline solid with a purity of over 95%.
Scientific Research Applications
ACF has shown potential applications in various scientific research fields. It has been extensively studied in medicinal chemistry for its anti-inflammatory, anti-cancer, and anti-viral activities. ACF has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, ACF has been evaluated for its anti-viral activity against the influenza virus and hepatitis C virus.
properties
IUPAC Name |
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-12(23)14-6-5-7-15(10-14)22-20(24)17-11-19(25-13(17)2)16-8-3-4-9-18(16)21/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJQABVCBLIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

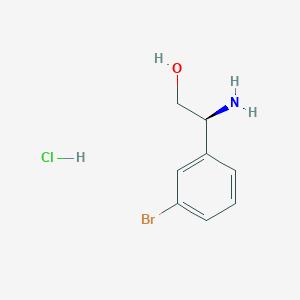
![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)
![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)
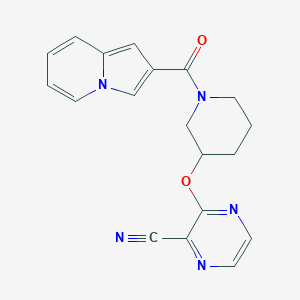
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)
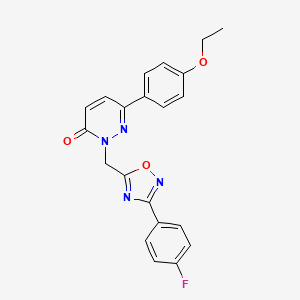
![Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate](/img/structure/B2884191.png)

![3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide](/img/structure/B2884193.png)
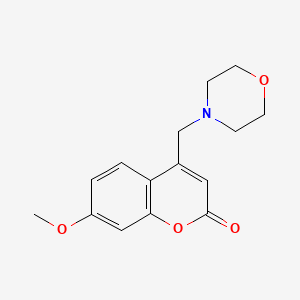
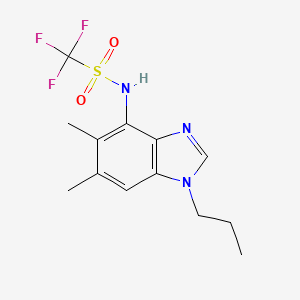
![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)